![molecular formula C20H17ClN4OS B2684160 N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea CAS No. 866039-18-1](/img/structure/B2684160.png)
N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea is a useful research compound. Its molecular formula is C20H17ClN4OS and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
One study highlights the potential use of related chalcone derivatives in optoelectronic device fabrications. These compounds exhibit superior electronic and optical properties, such as high excitation energy and significant static and dynamic polarizability, making them suitable for nonlinear optics applications. The specific compound analyzed in this study demonstrated enhanced second and third harmonic generation efficiencies, indicating its potential for use in optoelectronic devices (Shkir et al., 2018).
Pharmacological Research
Although the specific request excluded information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been studied for their pharmacological applications, particularly in the modulation of CB1 receptor activity and potential anticancer properties. For instance, derivatives of N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea have been investigated for their effects on neuronal excitability and cancer cell proliferation, highlighting the diversity of research applications for such compounds. These studies underscore the importance of structural modifications in altering biological activity and therapeutic potential, even though they fall outside the specific exclusions requested (Wang et al., 2011).
Anion Coordination Chemistry
Another area of interest is the anion coordination chemistry of urea-based ligands, which demonstrates the compound's utility in forming complex structures with anions through hydrogen bonding. This capability is significant for developing new materials with potential applications in separation processes, catalysis, and sensor technologies (Wu et al., 2007).
Synthesis and Material Science
The compound and its derivatives also serve as key intermediates in the synthesis of novel organic materials with enhanced nonlinear optical (NLO) properties. Such materials are critical for advancing technologies in laser systems, telecommunications, and information processing. The synthesis, crystal growth, and characterization of these materials reveal their potential for high second harmonic generation efficiency, which is a desirable property for NLO applications (Menezes et al., 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12-11-13(2)22-18-16(12)17(25-9-3-4-10-25)19(27-18)24-20(26)23-15-7-5-14(21)6-8-15/h3-11H,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEIUKGVJAZQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

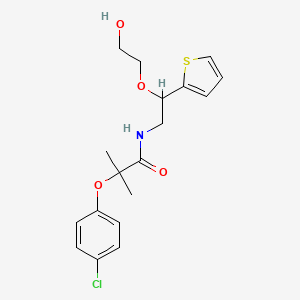
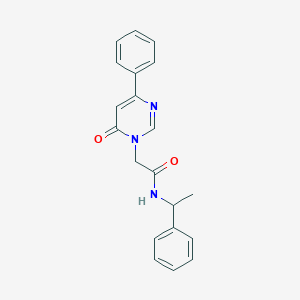
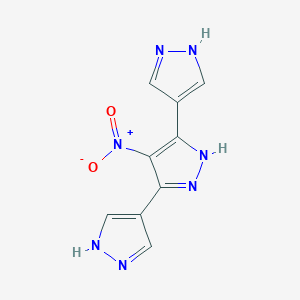
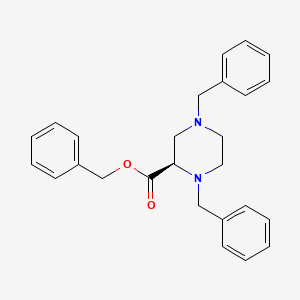

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
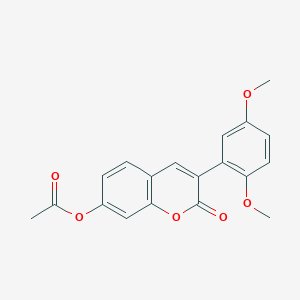
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
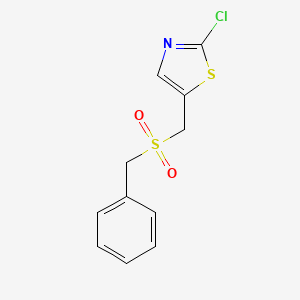

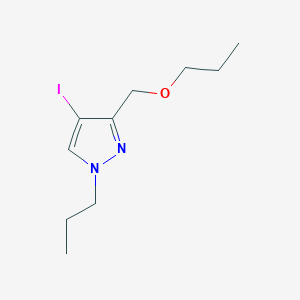
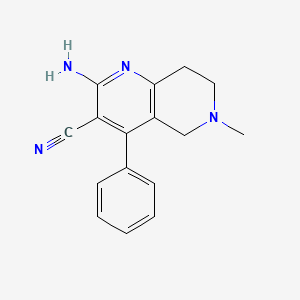
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)